molecular formula C9H10ClNO B2370577 N-benzyl-N-methylcarbamoyl chloride CAS No. 32366-02-2

N-benzyl-N-methylcarbamoyl chloride

Cat. No. B2370577
CAS RN: 32366-02-2
M. Wt: 183.64
InChI Key: HIRNDYDRQNZASU-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

At −78° C. pyridine (1.25 mL, 15.5 mmol) followed by methyl benzylamine (2.0 mL, 15.5. mmol) are added to a solution of bis(trichloromethyl) carbonate (1.55 g, 5.2 mmol) in CH2Cl2 (20 mL). The reaction mixture is allowed to warm to RT and stirred for another 1.5 h. For workup 1N HCl is added to the yellow suspension and the mixture is extracted with ethyl acetate. Drying (Na2SO4) of the combined organic exctracts, filtration and evaporation of the solvent affords the title compound. MS (LC-MS): [M+H]+=184.1. tR (HPLC, Waters Symmetry C18 column, 20-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 3.84 min.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)(OC(Cl)(Cl)Cl)[O:17][C:18]([Cl:21])(Cl)Cl.Cl>C(Cl)Cl>[CH2:9]([N:8]([CH3:7])[C:18]([Cl:21])=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Three
Name
Quantity
1.55 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At −78° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(Na2SO4) of the combined organic exctracts, filtration and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.